Anti-inflammatory agent 9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

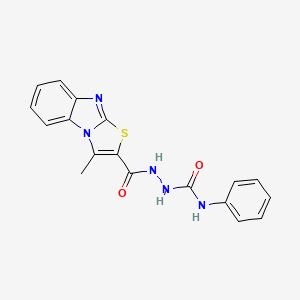

C18H15N5O2S |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

1-[(1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carbonyl)amino]-3-phenylurea |

InChI |

InChI=1S/C18H15N5O2S/c1-11-15(26-18-20-13-9-5-6-10-14(13)23(11)18)16(24)21-22-17(25)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,21,24)(H2,19,22,25) |

InChI Key |

ZAIXJKNFYYBUFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)NNC(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Adalimumab

Disclaimer: The term "Anti-inflammatory agent 9" does not correspond to a recognized compound in scientific literature. This guide will use Adalimumab, a well-characterized anti-inflammatory agent, as a representative example to fulfill the detailed requirements of the prompt.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adalimumab, sold under the brand name Humira among others, is a fully human monoclonal antibody of the immunoglobulin G1 (IgG1) subclass.[1] It is a disease-modifying antirheumatic drug (DMARD) used in the treatment of a wide range of immune-mediated inflammatory disorders, including rheumatoid arthritis (RA), psoriatic arthritis, ankylosing spondylitis, Crohn's disease, and plaque psoriasis.[1][2] Developed using recombinant DNA technology, Adalimumab was first approved by the FDA in 2002 for rheumatoid arthritis.[2][3] Its development marked a significant advancement in the treatment of autoimmune diseases by providing a highly specific and effective therapeutic agent against a key inflammatory mediator.[1]

Core Mechanism of Action: Neutralization of Tumor Necrosis Factor-Alpha (TNF-α)

The primary mechanism of action of Adalimumab is its high-affinity binding to and neutralization of tumor necrosis factor-alpha (TNF-α).[4] TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in the inflammatory cascade and is found at elevated levels in the synovial fluid of patients with rheumatoid arthritis.[4] Adalimumab binds to both soluble and transmembrane forms of TNF-α, preventing their interaction with the p55 (TNFR1) and p75 (TNFR2) cell surface receptors.[1][5] This blockade disrupts the downstream signaling cascades, primarily the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are responsible for the transcription of numerous pro-inflammatory genes.[1]

By neutralizing TNF-α, Adalimumab leads to a reduction in the production of other inflammatory mediators, including interleukin-1 (IL-1) and interleukin-6 (IL-6).[1][5] This results in a decrease in the signs and symptoms of inflammation, such as pain and swelling, and can slow the progression of structural damage in joints.[6]

Quantitative Data

Binding Affinity and In Vitro Potency

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) to soluble TNF-α | ~50 pM | Not Specified | [4] |

| 8.6 pM | Kinetic Exclusion Assay (KinExA) | [7] | |

| Binding Affinity (KD) to transmembrane TNF-α | 483 pM | Radioimmunoassay | [8] |

| 7.9 pM | Kinetic Exclusion Assay (KinExA) | [7] | |

| Inhibition of TNF-α-induced NF-κB activation | Up to 80% | In vitro assay | [4] |

Clinical Efficacy in Rheumatoid Arthritis

| Endpoint | Adalimumab | Methotrexate | Timepoint | Reference |

| ACR20 Response | 79% | 67% | 12 months | [6] |

| ACR50 Response | 51% | 45% | 12 months | [6] |

| ACR70 Response | Statistically significant difference | 12 months | [6] |

ACR20/50/70 represents a 20%, 50%, or 70% improvement in the American College of Rheumatology criteria.

Effect on Inflammatory Markers

| Marker | Effect | Timepoint | Reference |

| C-reactive protein (CRP) | Significant decrease | 4 weeks | [9] |

| Erythrocyte sedimentation rate (ESR) | Significant decrease | 4 weeks | [9] |

| Interleukin-6 (IL-6) | Decrease | Not Specified | [3] |

| Matrix metalloproteinase-1 (MMP-1) | Decrease | Not Specified | [3] |

| Matrix metalloproteinase-3 (MMP-3) | Decrease | Not Specified | [3] |

Signaling Pathways and Logical Relationships

Adalimumab's Inhibition of the TNF-α Signaling Pathway

Caption: Adalimumab neutralizes TNF-α, preventing receptor binding and subsequent NF-κB activation.

Logical Relationship of Adalimumab's Action```dot

// Nodes Adalimumab [label="Adalimumab", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TNF_alpha_Activity [label="TNF-α Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammatory_Cascade [label="Inflammatory Cascade", fillcolor="#FBBC05", fontcolor="#202124"]; Disease_Symptoms [label="Disease Symptoms\n(Pain, Swelling, Tissue Damage)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Adalimumab -> TNF_alpha_Activity [label=" Inhibits", arrowhead=tee, color="#202124", fontcolor="#202124"]; TNF_alpha_Activity -> Inflammatory_Cascade [label=" Initiates", color="#202124", fontcolor="#202124"]; Inflammatory_Cascade -> Disease_Symptoms [label=" Causes", color="#202124", fontcolor="#202124"]; }

Caption: Workflow for an in vitro TNF-α neutralization reporter gene assay.

Conclusion

Adalimumab exerts its potent anti-inflammatory effects through the specific and high-affinity neutralization of TNF-α. This action prevents the activation of downstream signaling pathways, leading to a reduction in the production of inflammatory cytokines and subsequent alleviation of disease symptoms. The quantitative data from both in vitro and clinical studies underscore its efficacy. The detailed experimental protocols provide a framework for the continued investigation and characterization of this and other anti-TNF-α therapeutic agents.

References

- 1. What is the mechanism of action of Adalimumab? [synapse.patsnap.com]

- 2. Adalimumab - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. opalbiopharma.com [opalbiopharma.com]

- 5. assaygenie.com [assaygenie.com]

- 6. patholjournal.com [patholjournal.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beyond the joints in rheumatoid arthritis: Effects of adalimumab on hematologic and lipid indices - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Celecoxib (as a representative Anti-inflammatory Agent 9)

Introduction

Celecoxib, marketed under the brand name Celebrex among others, is a potent nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Its selectivity for COX-2 over COX-1 minimizes the gastrointestinal side effects commonly associated with traditional NSAIDs.[2][3] Celecoxib is widely used for the management of pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.[1][3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Celecoxib, serving as a representative example for a modern anti-inflammatory agent.

Synthesis of Celecoxib

The most common synthetic route to Celecoxib involves a two-step process: a Claisen condensation to form a β-diketone intermediate, followed by a cyclization reaction with a substituted hydrazine (B178648) to construct the central pyrazole (B372694) ring.[2][5]

Experimental Protocol: Synthesis of Celecoxib

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione [5]

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium methoxide (B1231860) in methanol. To this solution, add ethyl trifluoroacetate (B77799). In a separate flask, prepare a solution of 4-methylacetophenone in methanol.

-

Reaction: Add the 4-methylacetophenone solution dropwise to the sodium methoxide/ethyl trifluoroacetate mixture over a period of 30 minutes.

-

Reflux: Stir the resulting mixture and heat to reflux at 80°C for 10 hours.[2]

-

Workup and Isolation: After the reaction is complete, evaporate the solvent under reduced pressure. Dissolve the resulting sodium salt in water and acidify with 1 N HCl to precipitate the product.[2] Filter the solid, wash with water, and dry to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione.

Step 2: Synthesis of Celecoxib [5]

-

Reagents and Setup: In a round-bottom flask, dissolve the 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione intermediate and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol.

-

Reaction: Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude Celecoxib.[2] Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure Celecoxib.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Step 1 Reactants | ||

| 4-methylacetophenone | 0.15 mol | [2] |

| Ethyl trifluoroacetate | 0.16 mol | [2] |

| Sodium methoxide | 0.25 mol | [2] |

| Reaction Time | 10 hours | [2] |

| Reaction Temperature | 80 °C | [2] |

| Step 2 Reactants | ||

| 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione | 1 equivalent | [5] |

| 4-hydrazinobenzenesulfonamide hydrochloride | 1 equivalent | [5] |

| Overall Yield | 80% (reported for a similar reaction) | [6] |

Synthesis Workflow Diagram

Caption: Synthetic workflow for Celecoxib.

Characterization of Celecoxib

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of the synthesized Celecoxib.

Experimental Protocols for Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

Mobile Phase: Prepare a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water with a buffer.

-

Column: Use a C18 reverse-phase column.

-

Detection: Monitor the elution at a specific UV wavelength, typically around 250 nm.[7]

-

Analysis: Inject a solution of the synthesized Celecoxib and compare its retention time to that of a known standard. Purity is determined by the peak area percentage.

-

-

Mass Spectrometry (MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of Celecoxib in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record the ¹H NMR spectrum on a high-field NMR spectrometer.

-

Analysis: Analyze the chemical shifts, integration, and splitting patterns of the signals to confirm the presence of all protons in the Celecoxib structure.[7]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized Celecoxib.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in Celecoxib, such as N-H, S=O, and C-F bonds.[7]

-

Quantitative Characterization Data

| Technique | Parameter | Observed Value | Reference |

| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | [8] | |

| Molecular Weight | 381.38 g/mol | [8] | |

| HPLC | Purity | >99.5% | [7] |

| Mass Spectrometry | [M+H]⁺ (m/z) | 382 | [5] |

| ¹H NMR (DMSO-d₆, δ ppm) | -CH₃ | ~2.5 | [5] |

| Aromatic-H | 7.0-8.0 | [7] | |

| FT-IR (cm⁻¹) | N-H stretch | 3237-3342 | [7] |

| S=O stretch | 1146, 1402 | [7] | |

| Melting Point | 166.52 °C | [7] |

Mechanism of Action and Signaling Pathways

Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the selective inhibition of the COX-2 enzyme.[3][4][9]

COX-2 Inhibition Pathway

The COX-2 enzyme is typically induced in inflamed tissues and catalyzes the conversion of arachidonic acid into prostaglandin (B15479496) H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins (B1171923).[1][10] By binding to a hydrophilic side pocket near the active site of COX-2, Celecoxib blocks this conversion, leading to a reduction in the synthesis of prostaglandins that mediate pain and inflammation.[3][6] Its selectivity stems from structural differences between the active sites of COX-1 and COX-2 enzymes.[3]

Other Potential Signaling Pathways

Research suggests that Celecoxib's therapeutic effects may extend beyond COX-2 inhibition and involve other signaling pathways:

-

NF-κB Pathway: Celecoxib has been shown to suppress the NF-κB signaling pathway, which plays a critical role in inflammatory responses.[11]

-

PDK-1/Akt Pathway: Celecoxib can inhibit the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling mechanism, which is involved in cell survival and proliferation.[1][12]

-

Carbonic Anhydrase Inhibition: Celecoxib has also been found to inhibit carbonic anhydrase enzymes, which may contribute to its anti-cancer effects.[1]

Signaling Pathway Diagram

Caption: Celecoxib's inhibition of the COX-2 pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. benchchem.com [benchchem.com]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Mechanisms Involved in the Adverse Cardiovascular Effects of Selective Cyclooxygenase-2 Inhibitors [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. ClinPGx [clinpgx.org]

An In-depth Technical Guide on the In Vitro Anti-Inflammatory Activity of Agent 9

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "Agent 9" is not universally assigned to a single chemical entity. Scientific literature contains numerous references to compounds labeled as '9' within various synthesized series (e.g., 9a, 9d, 9h). This guide synthesizes data and methodologies from multiple independent studies where different compounds designated as '9' have been evaluated for their anti-inflammatory properties. The findings presented herein are a composite illustration of common in vitro anti-inflammatory assessment techniques and results.

Introduction: Targeting Inflammation In Vitro

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of many chronic diseases. The discovery of novel anti-inflammatory agents relies heavily on robust in vitro screening models that can effectively predict therapeutic potential. These models allow for the elucidation of mechanisms of action and the quantification of a compound's potency before advancing to more complex in vivo studies.

This technical guide provides a comprehensive overview of the methodologies used to evaluate the in vitro anti-inflammatory activity of compounds, using various "Agent 9s" from published research as case studies. It details the experimental protocols, summarizes quantitative data, and visualizes the core signaling pathways involved in the inflammatory response.

Core Signaling Pathways in Inflammation

The inflammatory process is orchestrated by complex signaling networks. Two of the most critical pathways that are frequently targeted by anti-inflammatory drugs are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

NF-κB is a primary transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[1][2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[1] Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1][3] This frees NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes.[1]

References

Anti-inflammatory agent 9 target identification and validation

An In-depth Technical Guide to the Target Identification and Validation of Anti-inflammatory Agent 9 (Proxy: Ibuprofen)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The identification and validation of a drug's molecular target are foundational to understanding its mechanism of action, predicting its therapeutic effects, and anticipating potential side effects. This document provides a comprehensive technical guide on the target identification and validation process for a potent non-steroidal anti-inflammatory drug (NSAID), designated here as this compound. For the purpose of this guide, the well-characterized NSAID, Ibuprofen, is used as a proxy to illustrate the methodologies and data interpretation involved.

The primary molecular targets of this agent are the Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever.[3][4] This agent acts as a non-selective inhibitor of both COX isoforms.[1][5]

This guide details the core experiments used to identify and validate these targets, including in vitro enzyme inhibition assays to determine potency and selectivity, cell-based assays to confirm activity in a physiological context, and target engagement studies to verify direct binding within the cell.

Target Identification: Cyclooxygenase (COX) Enzymes

The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes.[3] There are two main isoforms:

-

COX-1 (PTGS1): A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[5]

-

COX-2 (PTGS2): An inducible enzyme that is upregulated at sites of inflammation and is largely responsible for the synthesis of prostaglandins that mediate inflammation and pain.[1][3]

Agent 9 (Ibuprofen) was identified as a non-selective inhibitor, targeting both COX-1 and COX-2.[4] The analgesic and anti-inflammatory effects are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal irritation.[5]

Quantitative Analysis of Target Inhibition

The potency of Agent 9 against its targets was quantified by determining the half-maximal inhibitory concentration (IC50) for each COX isoform. The data below were obtained using a whole-blood assay with human peripheral monocytes.

| Target Enzyme | Agent 9 (Ibuprofen) IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| COX-1 | 12 | 0.15 | [6] |

| COX-2 | 80 | 0.15 | [6] |

Table 1: In Vitro Inhibitory Potency of Agent 9 (Ibuprofen) against COX-1 and COX-2.

Target Validation Workflow

Target validation confirms that modulating the identified target with the agent produces the desired therapeutic effect. This involves a multi-step process from initial biochemical assays to confirmation of target engagement in a cellular environment.

Caption: A generalized workflow for small molecule target validation.

Signaling Pathway

Agent 9 exerts its anti-inflammatory effects by inhibiting the conversion of arachidonic acid into prostaglandins, key signaling molecules in the inflammatory cascade.

Caption: The Arachidonic Acid signaling pathway and point of inhibition.

Detailed Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits and is used to determine the IC50 values of the test agent.[7]

Objective: To quantify the inhibition of purified ovine COX-1 and human recombinant COX-2 by Agent 9.

Principle: The assay measures the peroxidase activity of COX. The peroxidase component reduces PGG2 to PGH2, and this activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

TMPD (colorimetric substrate)

-

Agent 9 (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh dilutions of enzymes, heme, and arachidonic acid in cold Assay Buffer as per manufacturer instructions.

-

Plate Setup:

-

Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

-

100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.

-

Inhibitor Wells: Prepare a serial dilution of Agent 9 (e.g., from 0.01 µM to 1000 µM) in Assay Buffer. Add 140 µL Assay Buffer, 10 µL of the respective Agent 9 dilution, 10 µL Heme, and 10 µL of enzyme.

-

-

Initiate Reaction: Add 10 µL of TMPD to all wells.

-

Incubation: Incubate the plate at 25°C for 5 minutes.

-

Start Peroxidase Reaction: Add 10 µL of Arachidonic Acid solution to all wells to initiate the reaction.

-

Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Correct the rates by subtracting the average rate of the background wells.

-

Calculate the percent inhibition for each concentration of Agent 9: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot percent inhibition versus the log concentration of Agent 9 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Cell-Based PGE2 Quantification Assay

This protocol measures the functional consequence of COX inhibition in a cellular context by quantifying the production of Prostaglandin E2 (PGE2).

Objective: To determine the effect of Agent 9 on PGE2 production in lipopolysaccharide (LPS)-stimulated human peripheral monocytes.

Principle: Monocytes are treated with Agent 9 and then stimulated with LPS to induce COX-2 expression and subsequent PGE2 production. The amount of PGE2 released into the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[8][9]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

-

RPMI-1640 culture medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Agent 9 (dissolved in DMSO)

-

PGE2 ELISA Kit

-

24-well cell culture plates

Procedure:

-

Cell Plating: Seed monocytes in a 24-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere for 2-4 hours.

-

Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of Agent 9 (e.g., 0.1 µM to 500 µM) or vehicle control (DMSO). Pre-incubate for 1 hour at 37°C.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well for PGE2 analysis.

-

PGE2 ELISA:

-

Perform the PGE2 competitive ELISA according to the manufacturer's protocol.[8]

-

Briefly, standards and collected supernatants are added to a microplate pre-coated with an anti-PGE2 antibody.

-

A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for antibody binding sites.

-

After incubation and washing, a substrate solution is added, and the color development is measured at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

-

Calculate the PGE2 concentration in each sample by interpolating from the standard curve.

-

Determine the IC50 of Agent 9 for the inhibition of PGE2 production.

-

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify direct target engagement in intact cells.[10][11]

Objective: To confirm that Agent 9 directly binds to and stabilizes COX-2 in a cellular environment.

Principle: The binding of a ligand (Agent 9) to its target protein (COX-2) generally increases the protein's thermal stability. In CETSA, cells are treated with the agent, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified by Western Blotting. A ligand-bound protein will remain soluble at higher temperatures compared to its unbound state.[12]

Materials:

-

Cells expressing the target protein (e.g., LPS-stimulated monocytes for COX-2)

-

Agent 9 (dissolved in DMSO)

-

PBS and Lysis Buffer (containing protease inhibitors)

-

PCR tubes

-

Thermal cycler

-

Primary antibody against COX-2

-

HRP-conjugated secondary antibody

-

SDS-PAGE and Western Blotting equipment

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Treat two populations of cells (e.g., 10 x 10^6 cells per condition) with either a high concentration of Agent 9 (e.g., 10x IC50) or vehicle control (DMSO) for 1 hour at 37°C.

-

Heat Challenge:

-

Resuspend the cells in PBS. Aliquot the cell suspension for each condition into separate PCR tubes.

-

Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Leave one tube at room temperature as a control.

-

Immediately cool the tubes on ice for 3 minutes.

-

-

Cell Lysis:

-

Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, heat-denatured proteins (pellet).

-

-

Protein Quantification and Western Blot:

-

Carefully collect the supernatant from each sample.

-

Determine the protein concentration of each supernatant and normalize all samples.

-

Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for COX-2, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

-

Data Analysis:

-

Quantify the band intensity for COX-2 at each temperature for both the vehicle- and agent-treated samples.

-

Plot the band intensity (relative to the unheated control) versus temperature for each condition.

-

A shift in the melting curve to the right (i.e., to higher temperatures) in the agent-treated samples compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.

-

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. news-medical.net [news-medical.net]

- 4. ClinPGx [clinpgx.org]

- 5. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. cloud-clone.com [cloud-clone.com]

- 9. arigobio.cn [arigobio.cn]

- 10. benchchem.com [benchchem.com]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]

Cellular Pathways Modulated by Anti-inflammatory Agent 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 9, a novel benzimidazothiazole derivative also identified as compound 28, has emerged as a potent and selective inhibitor of cyclooxygenase-2 (COX-2). This technical guide provides an in-depth overview of the cellular pathways modulated by this agent, supported by quantitative data from structurally related compounds, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The selective inhibition of COX-2 positions this compound as a promising candidate for the development of next-generation anti-inflammatory therapeutics with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Core Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever. Unlike the constitutively expressed COX-1 isoform, which is involved in homeostatic functions such as gastric cytoprotection and platelet aggregation, COX-2 is predominantly upregulated at sites of inflammation. By selectively targeting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal and hematological side effects associated with non-selective NSAIDs that also inhibit COX-1.

The core signaling pathway affected by this compound is the arachidonic acid cascade.

Potential Modulation of Other Inflammatory Pathways

While selective COX-2 inhibition is the primary mechanism, research on structurally similar benzimidazole (B57391) and benzothiazole (B30560) derivatives suggests that this compound may modulate other key inflammatory pathways. These potential secondary mechanisms could contribute to its overall anti-inflammatory profile.

5-Lipoxygenase (5-LOX) Pathway

Some benzimidazole-based compounds have demonstrated dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX). The 5-LOX enzyme is responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators involved in asthma and allergic responses. The potential for dual inhibition suggests a broader anti-inflammatory effect.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Some benzimidazole derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the secretion of these potent cytokines.

Cytokine Production

As a downstream consequence of its effects on COX-2 and potentially other pathways, this compound is expected to modulate the production of various pro-inflammatory cytokines. Studies on related compounds have shown inhibition of key cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are central to the amplification and perpetuation of the inflammatory response.

Quantitative Data

While specific quantitative data for this compound (compound 28) is not publicly available, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of structurally related benzimidazole and benzothiazole derivatives, providing a comparative context for its potential potency and selectivity.

| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Benzimidazole | B2 | >100 | 1.2 | >83 |

| Benzimidazole | B4 | >100 | 0.8 | >125 |

| Benzimidazole | B7 | >100 | 2.5 | >40 |

| Benzimidazole | B8 | >100 | 1.5 | >67 |

| Benzothiazole | Derivative A | 15.2 | 0.05 | 304 |

| Benzothiazole | Derivative B | 8.9 | 0.03 | 297 |

Note: Data is compiled from various research articles on related compounds and is intended for comparative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the anti-inflammatory properties of this compound.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Use commercially available purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.

-

Compound Incubation: Add varying concentrations of this compound (typically from 0.01 to 100 µM) to the reaction mixture and pre-incubate with the enzyme for 15 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Prostaglandin (B15479496) Measurement: After a 2-minute incubation at 37°C, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.

Methodology:

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and various dose groups of this compound.

-

Compound Administration: Administer the test compounds orally or intraperitoneally 1 hour before the induction of inflammation.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Quantification of Cytokine Production in LPS-Stimulated Macrophages

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in 24-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

-

Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Conclusion

This compound represents a promising selective COX-2 inhibitor with the potential for a favorable therapeutic window. Its primary mechanism of action through the inhibition of prostaglandin synthesis is well-established for this class of compounds. Furthermore, the potential for this agent to modulate other key inflammatory pathways, such as the 5-LOX and NLRP3 inflammasome pathways, and to suppress the production of pro-inflammatory cytokines, warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for the continued preclinical and clinical development of this compound as a novel anti-inflammatory therapeutic.

The Discovery and Development of Benzimidazothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel benzimidazothiazole derivatives. The content herein is targeted toward researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key processes to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to Benzimidazothiazole Derivatives

The fusion of biologically active heterocyclic rings is a well-established strategy in drug discovery for the development of novel therapeutic agents with enhanced efficacy. The benzimidazothiazole scaffold, which incorporates both benzimidazole (B57391) and thiazole (B1198619) moieties, represents a class of compounds with significant therapeutic potential. Derivatives of this scaffold have been investigated for their anti-inflammatory and antitumor activities, showing promise as selective cyclooxygenase (COX) inhibitors.

Synthesis of Benzimidazothiazole Derivatives

A novel series of benzimidazothiazole derivatives has been synthesized, and their structures were confirmed using spectroscopic techniques such as IR, NMR, and mass spectroscopy[1]. The general synthetic pathway involves a multi-step process, which is outlined in the workflow diagram below.

Caption: A generalized workflow for the synthesis of benzimidazothiazole derivatives.

Pharmacological Evaluation

The synthesized benzimidazothiazole derivatives have been evaluated for their anti-inflammatory and antitumor activities. The results indicate that specific derivatives exhibit significant biological activity, with some showing selectivity for the COX-2 enzyme over COX-1.

Anti-inflammatory Activity

The anti-inflammatory potential of the benzimidazothiazole derivatives was assessed through both in vitro and in vivo assays.

The ability of the compounds to inhibit COX-1 and COX-2 enzymes was evaluated. The results are summarized in the table below.

| Compound | COX-1 Inhibition (%) | IC50 (µM) | COX-2 Inhibition (%) | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 25 | 45.3 | 14.7 | 68.4 | 8.6 | 1.71 |

| 29 | 42.1 | 15.8 | 65.2 | 9.1 | 1.74 |

| Celecoxib | 40.6 | 16.1 | 70.2 | 8.1 | 1.99 |

Data extracted from a study on new benzimidazothiazole derivatives[1]. Celecoxib was used as a standard.

The in vivo anti-inflammatory activity was determined using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is presented below.

| Compound | Edema Inhibition (%) at 3h | Edema Inhibition (%) at 6h |

| 25 | 48.2 | 55.1 |

| 29 | 45.7 | 52.3 |

| Indomethacin | 50.6 | 58.4 |

Data extracted from a study on new benzimidazothiazole derivatives[1]. Indomethacin was used as a standard.

Antitumor Activity

The antitumor activity of the benzimidazothiazole derivatives was evaluated against a panel of human tumor cell lines. Compounds 25 and 29 were identified as the most active compounds[1]. The growth inhibition percentage and IC50 values are detailed in the following table.

| Compound | Cell Line | Growth Inhibition (%) | IC50 (µM) |

| 25 | MCF-7 | 62.5 | 10.2 |

| 29 | MCF-7 | 58.9 | 11.5 |

| Doxorubicin | MCF-7 | 75.4 | 8.7 |

Data extracted from a study on new benzimidazothiazole derivatives[1]. Doxorubicin was used as a standard.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthesis of Benzimidazothiazole Derivatives (Compounds 25 and 29)

-

Synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate: A mixture of 2-mercaptobenzimidazole (B194830) (0.1 mol) and anhydrous potassium carbonate (0.1 mol) in dry acetone (B3395972) (100 mL) is stirred for 30 minutes. Ethyl chloroacetate (0.1 mol) is added, and the mixture is refluxed for 8 hours. The solvent is evaporated, and the residue is washed with water and recrystallized from ethanol (B145695).

-

Synthesis of 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide: The previously synthesized ester (0.1 mol) and hydrazine (B178648) hydrate (B1144303) (0.15 mol) in absolute ethanol (50 mL) are refluxed for 6 hours. The resulting solid is filtered, dried, and recrystallized from ethanol.

-

Synthesis of 5-((1H-benzo[d]imidazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol: The acetohydrazide derivative (0.01 mol) is dissolved in ethanol (50 mL) containing potassium hydroxide (B78521) (0.02 mol), and carbon disulfide (0.02 mol) is added. The mixture is refluxed for 12 hours, then cooled, and acidified with dilute hydrochloric acid. The precipitate is filtered, washed with water, and recrystallized.

-

Synthesis of Final Benzimidazothiazole Derivatives: A mixture of the oxadiazole-2-thiol (0.01 mol), anhydrous potassium carbonate (0.01 mol), and the appropriate substituted phenacyl bromide (0.01 mol) in dry acetone (50 mL) is refluxed for 10 hours. The solvent is evaporated, and the residue is washed with water and recrystallized from an appropriate solvent.

In Vitro COX Inhibition Assay

-

The assay is performed using a COX inhibitor screening assay kit.

-

The enzyme (COX-1 or COX-2) is pre-incubated with the test compound for 10 minutes at 37°C.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is incubated for 5 minutes at 37°C.

-

The reaction is stopped, and the production of prostaglandin (B15479496) F2α is measured by enzyme immunoassay.

-

The percentage of inhibition is calculated by comparing the results with the control (vehicle-treated) samples.

-

IC50 values are determined from the dose-response curves.

In Vivo Carrageenan-Induced Paw Edema Assay

-

Male Wistar rats (150-200 g) are used.

-

The animals are fasted for 18 hours before the experiment.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

The test compounds are administered orally at a dose of 10 mg/kg.

-

After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at 3 and 6 hours after carrageenan injection.

-

The percentage of edema inhibition is calculated for each group relative to the control group.

In Vitro Antitumor Activity Assay

-

The assay is performed using the Sulforhodamine B (SRB) method.

-

Human tumor cell lines (e.g., MCF-7) are seeded in 96-well plates and incubated for 24 hours.

-

The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

-

The cells are fixed with trichloroacetic acid, washed, and stained with SRB dye.

-

The bound dye is solubilized with a Tris-base solution.

-

The absorbance is measured at 540 nm.

-

The percentage of growth inhibition is calculated, and IC50 values are determined.

Mechanism of Action and Molecular Modeling

The anti-inflammatory activity of the studied benzimidazothiazole derivatives is attributed to their inhibition of the COX enzymes. Molecular modeling studies have provided insights into the binding modes of these compounds within the active sites of COX-1 and COX-2.

Caption: Logical workflow of the discovery and evaluation process for benzimidazothiazole derivatives.

The molecular docking studies for the most active compounds, 25 and 29 , revealed that they fit well into the active site of the COX-2 enzyme, forming key interactions with amino acid residues such as TYR355, ARG513, and SER530. This provides a structural basis for their inhibitory activity and selectivity.

Conclusion

Benzimidazothiazole derivatives represent a promising class of compounds with dual anti-inflammatory and antitumor activities. The synthetic route is well-defined, allowing for the generation of a library of derivatives for further structure-activity relationship (SAR) studies. The identified lead compounds, particularly 25 and 29 , warrant further investigation and optimization to improve their potency and selectivity, potentially leading to the development of novel therapeutic agents.

References

An In-Depth Technical Guide on the Effects of BAY 11-7082 on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 11-7082 is a well-characterized anti-inflammatory compound that has been extensively used in preclinical research to investigate inflammatory signaling pathways.[1][2] Initially identified as an irreversible inhibitor of IκBα phosphorylation, it effectively blocks the nuclear translocation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.[1][3][4] Subsequent research has revealed that BAY 11-7082 also exhibits inhibitory effects on the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation and secretion of IL-1β.[5][6][7] This multifaceted mechanism of action makes BAY 11-7082 a potent modulator of cytokine production and a valuable tool for studying inflammatory processes.

This technical guide provides a comprehensive overview of the effects of BAY 11-7082 on cytokine production, including quantitative data from various experimental models, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

BAY 11-7082 exerts its anti-inflammatory effects primarily through the inhibition of two key signaling pathways:

-

NF-κB Pathway: In unstimulated cells, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[1] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex.[1] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[1] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines like TNF-α, IL-6, and IL-1β.[1][6] BAY 11-7082 irreversibly inhibits the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[1][3]

-

NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of caspase-1.[7] Active caspase-1 then processes the inactive precursors of IL-1β and IL-18 into their mature, secreted forms.[7] BAY 11-7082 has been shown to inhibit the activation of the NLRP3 inflammasome, although the precise mechanism is still under investigation.[5][6][7] This inhibition further contributes to the reduction of IL-1β production.

Quantitative Data on Cytokine Inhibition

The following tables summarize the quantitative effects of BAY 11-7082 on the production of key pro-inflammatory cytokines in various experimental models.

Table 1: Effect of BAY 11-7082 on TNF-α Production

| Cell Type/Model | Stimulant | BAY 11-7082 Concentration | % Inhibition of TNF-α | Reference |

| Human Adipose Tissue | Endogenous | 100 µM | Significant decrease | [8] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | 15 µM | Strong suppression | [9] |

| Murine Hypopharyngeal Mucosa | Acidic Bile | Topical Application | Significant reduction in mRNA levels | [10] |

| Human Vascular Smooth Muscle Cells | LPS | Not specified | 49.50 ± 3.14% reduction | [11] |

Table 2: Effect of BAY 11-7082 on IL-6 Production

| Cell Type/Model | Stimulant | BAY 11-7082 Concentration | % Inhibition of IL-6 | Reference |

| Human Adipose Tissue | Endogenous | All concentrations tested | Significant inhibition | [8] |

| Murine Skin (IMQ-induced psoriasis model) | Imiquimod (B1671794) (IMQ) | Topical Application | Marked suppression of mRNA expression | [6] |

| Murine Hypopharyngeal Mucosa | Acidic Bile | Topical Application | Significant reduction in mRNA levels | [10] |

| Glioma Cells | Endogenous | Dose-dependent | Downregulation | [12][13] |

Table 3: Effect of BAY 11-7082 on IL-1β Production

| Cell Type/Model | Stimulant | BAY 11-7082 Concentration | % Inhibition of IL-1β | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS (200 ng/mL) + Nigericin (10 µM) | 1 µM and 2.5 µM | Significant reduction (p < 0.0001) | [5] |

| Murine Skin (IMQ-induced psoriasis model) | Imiquimod (IMQ) | Topical Application | Significant reduction | [6] |

| Murine Hypopharyngeal Mucosa | Acidic Bile | Topical Application | Significant reduction in mRNA levels | [10] |

| Glioma Cells | Endogenous | Dose-dependent | Decreased levels | [13] |

Experimental Protocols

1. In Vitro Inhibition of Cytokine Production in Macrophages

This protocol describes a general method for assessing the effect of BAY 11-7082 on cytokine production in a macrophage cell line, such as RAW264.7.

-

Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.[9]

-

Pre-treatment: Pre-treat the cells with desired concentrations of BAY 11-7082 (e.g., 0-15 µM) or vehicle control (DMSO) for 30 minutes to 1 hour.[1][9]

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 6 hours for TNF-α or 24 hours for other cytokines).[9]

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the culture supernatants.

-

Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[9]

2. In Vivo Inhibition of Cytokine Expression in a Psoriasis-like Mouse Model

This protocol outlines a method for evaluating the in vivo efficacy of BAY 11-7082 in a mouse model of imiquimod (IMQ)-induced psoriasis.[6]

-

Animal Model: Use C57BL/6 mice.[6]

-

Induction of Psoriasis-like Lesions: Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved backs of the mice for 7 consecutive days.[6]

-

Treatment: Topically apply BAY 11-7082 to the affected skin area.[6] A sham group receiving no IMQ and a vehicle control group should be included.[6]

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect skin samples from the treated areas.[6]

-

RNA Extraction and qPCR: Extract total RNA from the skin samples.[6] Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of TNF-α, IL-6, and IL-23.[6] Use a housekeeping gene, such as β-actin, for normalization.[6]

-

Protein Analysis: Homogenize skin samples to extract proteins.[6] Perform Western blot analysis or ELISA to measure the protein levels of IL-1β.[6]

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams created using the DOT language to illustrate the key signaling pathway modulated by BAY 11-7082 and a typical experimental workflow.

Caption: NF-κB signaling pathway and the inhibitory action of BAY 11-7082.

Caption: Experimental workflow for assessing cytokine inhibition by BAY 11-7082.

Conclusion

BAY 11-7082 is a potent inhibitor of pro-inflammatory cytokine production, acting through the dual inhibition of the NF-κB and NLRP3 inflammasome pathways. The data presented in this guide demonstrate its efficacy in reducing the levels of key cytokines such as TNF-α, IL-6, and IL-1β across a range of in vitro and in vivo models. The detailed protocols and pathway diagrams provided serve as a valuable resource for researchers and drug development professionals seeking to utilize BAY 11-7082 as a tool to investigate and modulate inflammatory responses. While a powerful research tool, it is important to note that some studies suggest BAY 11-7082 may have off-target effects, and its mechanism may involve the inhibition of ubiquitin-conjugating enzymes upstream of IKK.[14] Researchers should consider these factors when interpreting their results.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. portlandpress.com [portlandpress.com]

- 7. invivogen.com [invivogen.com]

- 8. selleckchem.com [selleckchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. In Vivo Short-Term Topical Application of BAY 11-7082 Prevents the Acidic Bile–Induced mRNA and miRNA Oncogenic Phenotypes in Exposed Murine Hypopharyngeal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Inhibition of NF-κB activation by BAY 11-7821 suppresses the proliferation and inflammation of glioma cells through inducing autophagy - Xie - Translational Cancer Research [tcr.amegroups.org]

- 13. cdn.amegroups.cn [cdn.amegroups.cn]

- 14. mdpi.com [mdpi.com]

The Structural-Activity Relationship of Tilomisole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilomisole (B1213041), a benzimidazothiazole derivative, has garnered significant interest in the field of medicinal chemistry due to its immunomodulatory and anti-inflammatory properties. Structurally analogous to levamisole, tilomisole presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of tilomisole derivatives, focusing on their synthesis, biological evaluation, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of next-generation anti-inflammatory and immunomodulatory drugs.

Core Structure and Derivatives

The core structure of tilomisole is 3-(p-chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid. The exploration of its derivatives has primarily focused on modifications of the acetic acid side chain and substitutions on the benzimidazole (B57391) and phenyl rings. These modifications have led to the discovery of compounds with enhanced potency and selectivity, particularly as inhibitors of cyclooxygenase (COX) enzymes.

Data Presentation: Quantitative Analysis of Tilomisole Derivatives

The following tables summarize the in vitro and in vivo anti-inflammatory activities of a series of newly synthesized tilomisole-based benzimidazothiazole derivatives. These compounds were evaluated for their ability to inhibit COX-1 and COX-2 enzymes and for their efficacy in a carrageenan-induced rat paw edema model.[1]

Table 1: In Vitro Cyclooxygenase (COX) Inhibition of Tilomisole Derivatives [1]

| Compound | R | COX-1 IC50 (µM) | COX-2 IC50 (nM) | Selectivity Index (SI) = COX-1 IC50 / COX-2 IC50 |

| 13 | 4-F | 14.36 | 0.09 | 159.5 |

| 16 | 4-OCH3 | >100 | 13.87 | >7209 |

| 20 | 4-CH3 | >100 | 32.28 | >3098 |

| 25 | 4-Cl | >100 | 33.01 | >3029 |

| 30 | 3,4-di-Cl | >100 | 45.32 | >2206 |

| 40 | 2,4-di-Cl | >100 | 50.18 | >1993 |

| 43 | 2,6-di-Cl | >100 | 60.33 | >1658 |

| 46 | 4-NO2 | >100 | 5.18 | >19305 |

| Celecoxib | - | 15.00 | 40.00 | 0.375 |

Table 2: In Vivo Anti-inflammatory Activity of Tilomisole Derivatives in Carrageenan-Induced Rat Paw Edema [1]

| Compound | R | Dose (mg/kg) | % Inhibition of Edema (after 3h) |

| 13 | 4-F | 10 | 75.3 |

| 20 | 4-CH3 | 10 | 70.1 |

| 30 | 3,4-di-Cl | 10 | 68.5 |

| 40 | 2,4-di-Cl | 10 | 65.2 |

| 43 | 2,6-di-Cl | 10 | 63.8 |

| 46 | 4-NO2 | 10 | 72.4 |

| Celecoxib | - | 10 | 78.6 |

Experimental Protocols

General Synthesis of Tilomisole-Based Benzimidazothiazole Derivatives[1]

A mixture of substituted 2-mercaptobenzimidazole (B194830) (1 mmol) and ethyl 2-chloro-3-oxobutanoate (1.2 mmol) in absolute ethanol (B145695) (20 mL) is refluxed for 8-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the target benzimidazothiazole derivatives.

In Vitro COX-1/COX-2 Inhibition Assay[1]

The ability of the synthesized compounds to inhibit ovine COX-1 and human recombinant COX-2 is determined using an enzyme immunoassay (EIA) kit. The assay is performed according to the manufacturer's instructions. Briefly, the enzymes are incubated with arachidonic acid as the substrate in the presence and absence of the test compounds. The production of prostaglandin (B15479496) F2α (PGF2α) is measured colorimetrically. The IC50 values are calculated from the concentration-response curves.

In Vivo Carrageenan-Induced Rat Paw Edema Assay[1]

Male Wistar rats are divided into groups, including a control group, a standard group (receiving celecoxib), and test groups (receiving the synthesized compounds). The test compounds and the standard drug are administered orally. One hour later, edema is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw. The paw volume is measured at different time intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Signaling Pathways and Structure-Activity Relationships

The anti-inflammatory effects of tilomisole derivatives are primarily attributed to their inhibition of COX enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation. The immunomodulatory activity of tilomisole, while less characterized, is thought to be similar to that of levamisole, potentially involving the modulation of T-cell function and cytokine production.

Proposed Immunomodulatory Signaling Pathway

Based on the known mechanism of the structurally similar levamisole, tilomisole derivatives may exert their immunomodulatory effects by influencing key signaling pathways within immune cells, such as T-lymphocytes and antigen-presenting cells (APCs). The following diagram illustrates a plausible signaling cascade.

Caption: Proposed immunomodulatory signaling pathway of tilomisole derivatives.

Structure-Activity Relationship (SAR) Analysis Workflow

The SAR of tilomisole derivatives reveals key structural features that govern their anti-inflammatory activity. The following workflow outlines the logical relationship between structural modifications and biological outcomes.

Caption: Logical workflow for the SAR analysis of tilomisole derivatives.

Key SAR Findings

-

Substitution on the Phenyl Ring: The presence and position of substituents on the 3-phenyl ring significantly influence COX-2 inhibitory activity. Electron-withdrawing groups, such as fluorine (as in compound 13 ) and nitro (as in compound 46 ), at the para-position lead to potent and selective COX-2 inhibition.[1] Dichloro substitution also maintains good activity.

-

Acetic Acid Side Chain: The carboxylic acid moiety is crucial for activity, likely through interaction with the active site of the COX enzymes. Modifications to this side chain have been a primary focus of derivatization efforts.

-

Benzimidazothiazole Core: This rigid heterocyclic system serves as a critical scaffold, orienting the phenyl ring and the acetic acid side chain in a conformation favorable for binding to the target enzymes.

Conclusion

This technical guide has provided a detailed overview of the structural-activity relationship of tilomisole derivatives. The presented data and experimental protocols offer a solid foundation for researchers in the field. The potent and selective COX-2 inhibition exhibited by certain derivatives, such as compound 13 , highlights the therapeutic potential of this chemical class. Future research should focus on further elucidating the precise immunomodulatory mechanisms and optimizing the pharmacokinetic properties of these promising compounds to facilitate their translation into clinical candidates.

References

The Selective Inhibition of Cyclooxygenase-2 by Anti-inflammatory Agent 9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selective inhibitory activity of a novel series of anti-inflammatory agents, designated as compound 9, against the cyclooxygenase-2 (COX-2) enzyme. The selective inhibition of COX-2 is a critical therapeutic strategy for mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the COX-1 isoform.[1][2] This document outlines the quantitative inhibitory data, experimental methodologies for determining selectivity, and the relevant signaling pathways involved.

Quantitative Analysis of COX-2 Selectivity

The inhibitory potency of anti-inflammatory agent 9 and its derivatives against COX-1 and COX-2 is a key indicator of its therapeutic potential and safety profile. The half-maximal inhibitory concentration (IC50) values are presented below, comparing the novel compounds to the well-established selective COX-2 inhibitor, celecoxib, and the non-selective NSAID, diclofenac (B195802). A lower IC50 value indicates greater inhibitory potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of the agent's preference for COX-2. A higher SI value signifies greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| Compound 9a | Not Specified | 0.263 | Not Specified |

| Compound 9b | Not Specified | 0.142 | Not Specified |

| Compound 9c | Not Specified | 0.095 | Not Specified |

| Compound 9d | Not Specified | 0.186 | Not Specified |

| Compound 9e | Not Specified | 0.115 | Not Specified |

| Celecoxib (Reference) | Not Specified | 0.091 | Not Specified |

| Diclofenac (Reference) | 4.802 | 0.822 | 5.84 |

Data for compounds 9(a-e), celecoxib, and diclofenac are derived from a study on novel N'-(2-phenoxyacetyl) nicotinohydrazide and N'-(2-phenoxyacetyl)isonicotinohydrazide derivatives as anti-inflammatory agents.[3]

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for evaluating the selectivity of novel anti-inflammatory agents. The following outlines a standard in vitro experimental protocol for assessing the IC50 values.

In Vitro COX Inhibition Assay (Whole Blood Assay Method)

This method is a well-established in vitro testing system to assess the potency of NSAIDs in inhibiting COX activity in a physiologically relevant environment.[4][5]

Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source:

-

COX-1: Human whole blood, where platelets are the primary source of constitutively expressed COX-1.

-

COX-2: Human whole blood stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.[6]

-

-

Assay Procedure:

-

Preparation: Freshly drawn human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

Incubation with Inhibitor: Aliquots of the whole blood are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour) at 37°C.

-

COX-1 Activity Measurement: To measure COX-1 activity, the blood samples are allowed to clot, which triggers thromboxane (B8750289) B2 (TXB2) production via platelet COX-1.

-

COX-2 Activity Measurement: To measure COX-2 activity, the blood samples are incubated with LPS for 24 hours to induce COX-2 expression, followed by the addition of a stimulus (e.g., arachidonic acid) to initiate prostaglandin (B15479496) E2 (PGE2) production.

-

Termination and Analysis: The reaction is stopped, and the plasma is separated by centrifugation. The concentration of TXB2 (for COX-1) and PGE2 (for COX-2) is quantified using a validated immunoassay (e.g., ELISA).

-

-

Data Analysis:

-

The percentage of inhibition of TXB2 or PGE2 production is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

COX-2 Inflammatory Signaling Pathway

The cyclooxygenase-2 (COX-2) pathway is a critical component of the inflammatory response.[7] Upon cellular stimulation by pro-inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then metabolizes arachidonic acid into prostaglandin H2 (PGH2), which is further converted by specific synthases into various prostaglandins (B1171923), such as PGE2.[8] These prostaglandins are key mediators of inflammation, pain, and fever.[9] Selective inhibitors like this compound block the active site of the COX-2 enzyme, thereby preventing the production of these pro-inflammatory prostaglandins.[10]

References

- 1. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 8. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Initial Toxicity Screening of Anti-inflammatory Agent 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of the novel anti-inflammatory agent, designated as IA-9. The following sections detail the experimental protocols for key toxicity assays, present quantitative data in a structured format, and illustrate relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource for the preclinical safety assessment of this compound.

Data Presentation

The initial toxicity screening of IA-9 encompassed in vitro cytotoxicity, genotoxicity, and in vivo acute systemic toxicity studies. The quantitative data from these assays are summarized in the tables below for clear comparison and interpretation.

Table 1: In Vitro Cytotoxicity of IA-9 on Human PBMCs and Fibroblast-Like Synoviocytes

| Concentration of IA-9 (µM) | Cell Viability (%) - PBMCs (24h) | Cell Viability (%) - Synoviocytes (24h) |

| Vehicle Control | 100 ± 5.8 | 100 ± 6.2 |

| 0.1 | 98 ± 4.5 | 99 ± 5.1 |

| 1 | 96 ± 5.1 | 97 ± 4.9 |

| 10 | 92 ± 6.3 | 94 ± 5.5 |

| 100 | 75 ± 7.9 | 81 ± 6.8 |

| 1000 | 48 ± 8.2 | 55 ± 7.1 |

| IC50 (µM) | >1000 | >1000 |

Table 2: Genotoxicity Assessment of IA-9 using the Ames Test

| Salmonella typhimurium Strain | Concentration of IA-9 (µ g/plate ) | Number of Revertant Colonies (-S9 Mix) | Number of Revertant Colonies (+S9 Mix) | Mutagenic Potential |

| TA98 | Vehicle Control | 25 ± 4 | 45 ± 6 | Negative |

| 10 | 28 ± 5 | 48 ± 7 | Negative | |

| 100 | 31 ± 6 | 52 ± 5 | Negative | |

| 1000 | 35 ± 5 | 55 ± 8 | Negative | |

| TA100 | Vehicle Control | 120 ± 11 | 150 ± 14 | Negative |

| 10 | 125 ± 10 | 155 ± 12 | Negative | |

| 100 | 130 ± 12 | 160 ± 15 | Negative | |

| 1000 | 138 ± 14 | 168 ± 16 | Negative |

Table 3: Acute Oral Toxicity of IA-9 in Wistar Rats (14-Day Observation)

| Dose Group (mg/kg) | Number of Animals (M/F) | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |

| Vehicle Control | 5/5 | 0/10 | None observed | + 8.5 ± 1.2 |

| 2000 (Limit Test) | 5/5 | 0/10 | None observed | + 8.2 ± 1.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess the metabolic activity of cells as an indicator of cell viability.[1]

-

Cell Culture : Human peripheral blood mononuclear cells (PBMCs) and human fibroblast-like synoviocytes were cultured in appropriate media.[1]

-

Treatment : Cells were seeded in 96-well plates and treated with IA-9 at concentrations ranging from 0.1 to 1000 µM for 24 hours. A vehicle control (DMSO) and a positive control (doxorubicin) were included.[1]

-

Assay Procedure : Following incubation, MTT solution was added to each well and incubated for 4 hours, allowing viable cells to form formazan (B1609692) crystals. These crystals were then solubilized, and the absorbance was measured to determine cell viability.[1]

Genotoxicity Assessment: Ames Test

The mutagenic potential of IA-9 was evaluated using the Ames test, which measures the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[1]

-

Strains : A panel of S. typhimurium strains (TA98 and TA100) was used, with and without metabolic activation (S9 mix).[1]

-

Treatment : The bacterial strains were exposed to various concentrations of IA-9.[1]

-

Assay Procedure : The bacteria, IA-9, and the S9 mix (or buffer) were combined with molten top agar (B569324) and poured onto minimal glucose agar plates. The plates were incubated for 48-72 hours.[1]

-

Data Analysis : The number of revertant colonies was counted. A substance is considered mutagenic if it demonstrates a dose-dependent increase in the number of revertants.[1]

Acute Systemic Toxicity

An acute oral toxicity study was conducted to determine the potential adverse effects of a single high dose of IA-9.[1]

-

Animal Model : Wistar rats (male and female, 8-10 weeks old) were used for the study.[1]

-

Dose Administration : A limit test was performed with a single high dose of 2000 mg/kg of IA-9 administered orally.[1]

-

Observations : The animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[1]

-

Necropsy : At the end of the observation period, all animals were euthanized, and a gross necropsy was performed. Key organs were collected for histopathological examination.[1]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the initial toxicity screening of Anti-inflammatory Agent 9.

Caption: Workflow for initial toxicity screening of IA-9.

Caption: Potential mechanism of action of IA-9 on inflammatory pathways.

References

Methodological & Application

Application Notes and Protocols for Anti-inflammatory Agent 9 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of "Anti-inflammatory Agent 9," a novel investigational compound with potential anti-inflammatory properties. The provided methodologies are based on well-established and widely utilized mouse models of acute and systemic inflammation. These protocols are intended to serve as a guide for researchers to assess the efficacy and dose-response relationship of this compound and other potential therapeutic agents.

Mechanism of Action and Signaling Pathways

This compound is hypothesized to exert its effects by modulating key signaling pathways implicated in the inflammatory response. The primary targets are believed to be the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory cytokines and mediators.[1][2][3]

The NF-κB signaling pathway is a critical regulator of innate and adaptive immunity and serves as a pivotal mediator of inflammatory responses.[1][3] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][5]

The MAPK signaling pathway is another crucial cascade involved in cellular responses to a variety of stimuli, including inflammatory cytokines.[6][7] This pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes.[2][6]

References

- 1. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 2. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synapse.koreamed.org [synapse.koreamed.org]

- 7. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Dissolving Anti-inflammatory Agent 9 in DMSO

For Research Use Only

Abstract

This document provides a detailed protocol for the solubilization of "Anti-inflammatory agent 9," a representative novel, poorly soluble anti-inflammatory compound, in dimethyl sulfoxide (B87167) (DMSO). The protocol outlines best practices for preparing high-concentration stock solutions suitable for use in a variety of biological assays. It includes procedures for calculation, reconstitution, solubility enhancement, and proper storage to ensure solution integrity and maximize experimental reproducibility.

Introduction